Furfuryl tetrahydropyranyladenine
Overview
Description
Furfuryl tetrahydropyranyladenine is a synthetic compound primarily utilized in the cosmetics industry. It functions as a skin conditioning agent, enhancing skin texture and imparting a more vibrant appearance . This compound is known for its growth modulatory, antioxidative, and antisenescent effects on human skin cells .
Preparation Methods
The synthesis of furfuryl tetrahydropyranyladenine involves a series of chemical reactions, specifically the combination of furfuryl alcohol with tetrahydropyranyl adenine . The industrial production methods typically involve the following steps:
Cycloaddition of Alkynes to Furans: This method involves the cycloaddition of electron-deficient alkynes to furans followed by cycloreversion.
Hydrogenation: The primary cycloadduct is selectively hydrogenated at the less-hindered double bond to facilitate cycloreversion.
Cycloreversion: The product undergoes thermal cycloreversion and extrusion of ethene.
Chemical Reactions Analysis
Furfuryl tetrahydropyranyladenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Furfuryl tetrahydropyranyladenine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which furfuryl tetrahydropyranyladenine exerts its effects involves its interaction with epidermal cells to improve texture and hydration . It forms a protective film on the skin’s surface, which helps to lock in moisture and smooth out minor imperfections . This interaction helps to reduce transepidermal water loss, resulting in skin that feels more supple and looks more radiant .
Comparison with Similar Compounds
Furfuryl tetrahydropyranyladenine is unique in its ability to enhance skin texture and hydration. Similar compounds include:
Furfuryl alcohol: Used in the synthesis of various furan-based chemicals.
Tetrahydropyranyl adenine: Used in the synthesis of this compound.
Furfuryl ethers: Used as fuel components due to their high stability and high octane numbers.
This compound stands out due to its specific application in cosmetics and its ability to improve skin barrier function and reduce facial erythema .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOUOLENQRIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911155 | |
Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109403-64-7 | |
Record name | Furfuryl tetrahydropyranyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURFURYL TETRAHYDROPYRANYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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